N-(2-(1H-indol-3-yl)ethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, a key component of this compound, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets, leading to changes in the cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the biological activities associated with indole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The indole nucleus in 2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors This makes it a valuable compound for biochemical reactions
Cellular Effects
The cellular effects of 2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide are not yet fully known. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide could have a significant impact on cell function.
Molecular Mechanism
It is known that indole derivatives can inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c25-19(21-11-10-14-12-22-17-9-5-4-8-16(14)17)18-13-28-20(23-18)24-29(26,27)15-6-2-1-3-7-15/h1-9,12-13,22H,10-11H2,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINOIDWMCUKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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